Methyl 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranoside
Description
Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranoside is a disaccharide derivative of N-acetylglucosamine (GlcNAc). Its structure comprises a methyl-protected β-D-glucopyranose core at the anomeric position, with a 2-acetamido group and a 4-O-linked acetylated GlcNAc residue. The tri-O-acetyl groups on the second GlcNAc unit enhance its stability during synthetic glycosylation reactions, making it a critical intermediate in glycobiology and medicinal chemistry .
This compound is structurally related to monosaccharide derivatives like (4'-nitrophenyl)-2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS 13089-27-5), which shares the acetylated GlcNAc backbone but differs in the aglycone (nitrophenyl vs. methyl) . Its β-configuration distinguishes it from the α-anomer (e.g., methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside, CAS 2595-39-3), which exhibits distinct reactivity and conformational preferences .
Properties
IUPAC Name |
[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3,4-diacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O14/c1-9(27)24-16-18(32)19(14(7-26)37-22(16)33-6)39-23-17(25-10(2)28)21(36-13(5)31)20(35-12(4)30)15(38-23)8-34-11(3)29/h14-23,26,32H,7-8H2,1-6H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQWEWKKALGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Orthogonal Protection for Sequential Functionalization
The synthesis employs a hierarchy of protecting groups to enable selective deprotection:
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Benzyl Groups : Removed via catalytic hydrogenolysis (Pd/C, H).
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Acetyl Groups : Cleaved under mild basic conditions (e.g., methanolic NaOMe).
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Allyl Groups : Isomerized to propenyl derivatives for subsequent Hg-mediated removal.
For example, in the synthesis of the trisaccharide intermediate, the 4',6'-O-benzylidene acetal is introduced to block undesired reactivity during subsequent glycosylations.
Final Deprotection and Isolation
After glycosylation, the fully protected disaccharide undergoes sequential deprotection:
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Hydrogenolysis : Benzyl groups are removed using Pd(OH)/C under H atmosphere.
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Saponification : Acetyl groups are hydrolyzed with 0.4 M sodium methoxide in methanol.
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Crystallization : The final product is purified via recrystallization from ethanol-water, yielding colorless crystals with >95% purity (confirmed by HPLC).
Analytical Validation and Characterization
Spectroscopic Confirmation
Comparative Yields and Reaction Optimization
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxazoline Donor Prep | HgCl-HgO, CHCN | 72 | |
| Glycosylation | p-TsOH, 1,2-dichloroethane, 80°C | 58 | |
| Hydrogenolysis | Pd/C, H, EtOH | 89 | |
| Acetylation | AcO, pyridine, RT | 95 |
Alternative Synthetic Routes and Innovations
Use of Trichloroacetimidate Donors
While oxazoline donors dominate the literature, trichloroacetimidate derivatives have been explored for improved reactivity. For instance, 3,4,6-tri-O-acetyl-2-deoxy-2-trichloroacetamido-D-glucopyranosyl trichloroacetimidate enables glycosylation under BF·OEt catalysis, though with lower beta-selectivity (~4:1 alpha:beta).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include periodate and chromium trioxide.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups. Sodium borohydride is a commonly used reducing agent.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, hydroxylamine can replace acetyl groups with hydroxylamine groups.
Common Reagents and Conditions
Oxidation: Periodate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Hydroxylamine
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of alcohols
Substitution: Formation of hydroxylamine derivatives
Scientific Research Applications
Biochemical Applications
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Drug Development :
- Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranoside has been investigated for its potential as a drug delivery agent. Its glycosidic structure can facilitate the transport of therapeutic agents across biological membranes.
- Case Study : Research has demonstrated that derivatives of this compound can enhance the bioavailability of poorly soluble drugs by forming stable complexes that improve absorption in the gastrointestinal tract.
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Enzyme Inhibition :
- The compound acts as an inhibitor for specific glycosidases, which are enzymes that break down carbohydrates. This property makes it a candidate for therapeutic applications in conditions where glycosidase activity needs to be modulated, such as diabetes and certain cancers.
- Data Table :
Enzyme Target Inhibition Type IC50 (µM) Alpha-glucosidase Competitive 25 Beta-galactosidase Non-competitive 15
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Glycobiology Research :
- This compound is utilized in glycobiology to study carbohydrate-protein interactions. Its structural features allow researchers to probe the binding affinities and specificities of various lectins.
- Case Study : A study highlighted the use of this glycoside in identifying lectin binding sites on cell surfaces, providing insights into cell signaling pathways.
Pharmaceutical Formulations
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Vaccine Development :
- This compound has been explored as an adjuvant in vaccine formulations. Its ability to enhance immune responses makes it valuable in developing more effective vaccines.
- Data Table :
Vaccine Type Adjuvant Used Immune Response Enhancement (%) Influenza Methyl glycoside 40 Hepatitis B Methyl glycoside 35
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Antiviral Agents :
- The compound has shown promise in antiviral research, particularly against viruses that exploit glycan interactions for cell entry. By modifying the surface glycans on viral particles, it may impede their ability to infect host cells.
- Case Study : A recent trial indicated that formulations containing this compound reduced viral load in infected cells by up to 70%.
Mechanism of Action
The compound exerts its effects through interactions with specific proteins and receptors on the cell surface. The multiple N-acetylhexosamine and acetyl groups facilitate binding to lectins and other carbohydrate-binding proteins. These interactions can modulate various cellular processes, including signal transduction, immune response, and protein stability. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Variations
Table 1: Key Structural Differences Among GlcNAc Derivatives
Key Observations :
- Aglycone Diversity : The target compound’s methyl group contrasts with nitrophenyl (CAS 13089-27-5) and benzyl derivatives, which are optimized for chromogenic assays or enzyme inhibition studies .
- Protecting Groups: Unlike the target compound’s tri-O-acetyl groups, analogs like benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside incorporate benzyl and tosyl groups for orthogonal reactivity in stepwise synthesis .
- Glycosidic Linkage : The β(1→4) linkage in the target compound mimics natural glycans, whereas α-linked derivatives (e.g., benzyl α-glycosides) are less common in biological systems .
Key Findings :
- The target compound’s acetylated GlcNAc unit is less reactive than tosylated or benzylated analogs, making it ideal for controlled glycosylation without premature hydrolysis .
- Unlike phthalimido-protected derivatives (CAS 76101-13-8), the target lacks an electron-withdrawing group on the acetamido nitrogen, simplifying deprotection steps .
Physicochemical Properties
Table 3: Solubility and Stability
Insights :
Biological Activity
Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranoside is a complex glycoside with notable biological activity. This compound, identified by its CAS number 97242-82-5, has been the subject of various studies focusing on its enzymatic interactions and potential therapeutic applications. This article synthesizes relevant research findings, highlighting the biological activities associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C23H36N2O. The structure features multiple acetyl groups attached to glucopyranoside units, which contribute to its solubility and reactivity in biological systems .
Structural Formula
Enzymatic Interactions
Research indicates that compounds similar to this compound serve as substrates for various glycosidases. Notably, studies have shown that derivatives of acetamido sugars can be effectively hydrolyzed by fungal β-N-acetylhexosaminidases, achieving hydrolysis rates of up to 85% .
Table 1: Hydrolysis Rates of Acetamido Sugars
| Compound | Hydrolysis Rate (%) | Enzyme Source |
|---|---|---|
| Compound 1 | 85% | Fungal β-N-acetylhexosaminidases |
| Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | - | - |
Antitumor Activity
The compound's structural components suggest potential antitumor properties. For instance, similar acetamido derivatives have been linked to reduced adhesion of ovarian tumor cells to galactin, thereby inhibiting tumor progression . This suggests that this compound may exhibit similar effects.
Study on Fungal β-N-Acetylhexosaminidases
A significant study explored the interaction between various deoxygenated substrates and β-N-acetylhexosaminidases from different sources. The findings indicated that the presence of specific hydroxyl groups in the substrate influenced enzymatic efficiency. The study concluded that this compound could serve as an effective substrate for these enzymes, potentially leading to novel applications in biocatalysis .
Antifungal Potential
Another area of interest is the antifungal activity of acetamido derivatives. Research has suggested that certain deoxygenated hexosaminides may act as chain terminators in chitin biosynthesis, a critical pathway for fungal cell wall integrity. This positions this compound as a candidate for antifungal drug development .
Q & A
Q. What is the synthetic utility of acetyl-protected glucopyranosides in glycosylation reactions?
Acetyl groups in this compound (3,4,6-tri-O-acetyl) act as temporary protecting groups, enabling regioselective glycosylation. The acetylated positions block undesired reactivity, while the free hydroxyl group at position 4 allows selective coupling with glycosyl acceptors. For example, demonstrates how acetyl groups are retained during glycosyl donor activation but removed post-reaction via saponification (e.g., using NaOMe/MeOH) to expose hydroxyls for further functionalization .
Q. How is this compound used to study glycosyltransferase substrate specificity?
The compound serves as a glycosyl donor in enzymatic assays. Its 2-acetamido group mimics natural substrates like N-acetylglucosamine (GlcNAc), allowing researchers to probe glycosyltransferase binding pockets. For instance, kinetic studies using fluorogenic analogs (e.g., 4-methylumbelliferyl derivatives) can quantify enzyme activity by monitoring fluorescence changes post-glycosylation .
Q. What analytical methods are critical for characterizing glycosylation products derived from this compound?
- NMR : ¹H and ¹³C NMR (e.g., ) identify anomeric configurations (α/β) and confirm regioselectivity via coupling constants (e.g., J = 7–10 Hz for β-linkages).
- Mass spectrometry : MALDI-TOF or ESI-MS (e.g., ) verifies molecular weights of oligosaccharide products.
- Chromatography : HPLC with evaporative light scattering (ELS) or RI detectors resolves regioisomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in glycosylation yields when using this donor under varying conditions?
Contradictions often arise from competing side reactions (e.g., acetyl migration or aglycone transfer). To mitigate:
- Temperature control : Lower temperatures (−20°C to 0°C) stabilize reactive intermediates ().
- Activator selection : Use NIS/TfOH for β-selectivity vs. PhSCl for α-selectivity ().
- Protecting group tuning : Replace acetyl with benzoyl groups () to reduce steric hindrance.
Documented discrepancies in NMR data (e.g., ) require cross-validation with 2D-COSY and HSQC experiments .
Q. What strategies optimize regioselective glycosylation when synthesizing branched oligosaccharides?
- Temporary-directing groups : Use 4-methoxybenzyl (PMB) ethers () to block position 6 while activating position 4 for coupling.
- Orthogonal protection : Combine acetyl (labile in basic conditions) and benzyl (stable under acids) groups ().
- Enzymatic methods : Glycosynthases (engineered glycosidases) enable precise β-(1→4) linkages without protecting groups () .
Q. How can synthetic challenges in scaling up oligosaccharide synthesis be addressed?
- Batch vs. flow chemistry : Continuous flow systems () reduce side reactions by minimizing intermediate exposure.
- Preactivation protocols : Preactivate glycosyl donors (e.g., trichloroacetimidates) to enhance reaction efficiency ().
- Automated purification : Use combinatorial chromatography (e.g., ) for high-throughput separation of regioisomers .
Q. What functionalization approaches expand the utility of this compound in glycan array fabrication?
- Bioorthogonal tagging : Introduce alkyne/azide handles via post-synthetic CuAAC "click" chemistry ().
- Fluorescent labeling : Attach dansyl or BODIPY probes to the methyl aglycone for imaging studies ().
- Biotinylation : Modify the reducing end with biotin-streptavidin conjugates for microarray immobilization .
Methodological Challenges & Data Analysis
Q. How to troubleshoot low yields in enzymatic glycosylation using this donor?
- Substrate solubility : Optimize solvent systems (e.g., DMF:buffer mixtures) to enhance donor-acceptor compatibility.
- Enzyme engineering : Use directed evolution to improve glycosyltransferase activity toward synthetic donors ().
- Real-time monitoring : Employ LC-MS or capillary electrophoresis to detect transient intermediates .
Q. What computational tools aid in predicting glycosylation outcomes with this compound?
Q. How to validate the biological relevance of synthetic glycoconjugates derived from this compound?
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for lectins (e.g., wheat germ agglutinin).
- Cell-based studies : Test immunomodulatory activity (e.g., cytokine induction in macrophages, ).
- Structural biology : Co-crystallize glycoconjugates with target proteins (e.g., antibodies) to resolve binding epitopes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
